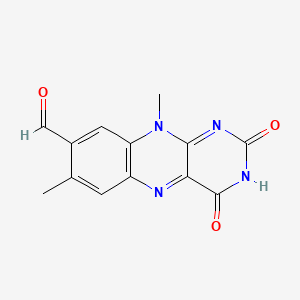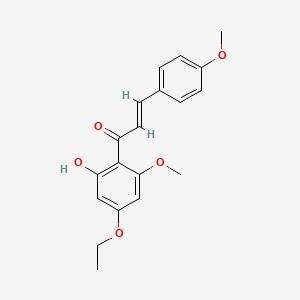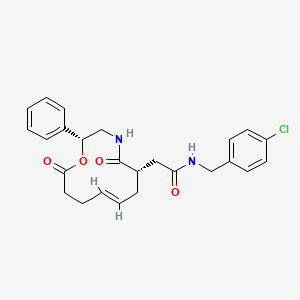
Robotnikinin
Vue d'ensemble
Description
La Robotnikinine est un inhibiteur chimique de petite molécule de la voie de signalisation Sonic Hedgehog (Shh). Elle est connue pour sa capacité à se lier directement à la protéine extracellulaire Sonic Hedgehog et à bloquer sa signalisation dans les lignées cellulaires, les kératinocytes primaires humains et les modèles synthétiques de peau humaine
Applications De Recherche Scientifique
Robotnikinin has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of the Sonic Hedgehog signaling pathway, which is implicated in various cancers such as basal cell carcinoma, pancreatic cancer, and medulloblastoma
Developmental Biology: The compound is used to investigate the role of the Sonic Hedgehog pathway in embryonic development and tissue patterning.
Drug Discovery: This compound serves as a lead compound for the development of new therapeutic agents targeting the Sonic Hedgehog pathway.
Cell Signaling Studies: Researchers use this compound to study the molecular mechanisms of cell signaling and the regulation of gene expression.
Mécanisme D'action
Target of Action
Robotnikinin is a small-molecule inhibitor that primarily targets the Sonic Hedgehog (Shh) protein . Shh is a crucial signaling protein involved in embryonic development and tissue maintenance . It binds to its receptor, Patched (Ptch1), leading to the activation of the Gli transcription factors .
Mode of Action
This compound inhibits the Shh pathway by directly targeting the Shh protein . It binds to the extracellular Shh protein, blocking Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin . This binding prevents the Shh protein from interacting with its receptor, Ptch1, thereby inhibiting the downstream activation of the Gli transcription factors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Sonic Hedgehog (Shh) signaling pathway . In a normal state, Shh binds to its receptor, Ptch1, leading to the activation of Smoothened (Smo), which in turn activates the Gli transcription factors . These factors regulate the transcription of target genes that include Gli1 and Ptch1 . When this compound binds to shh, it prevents shh from interacting with ptch1, thereby inhibiting the entire shh signaling pathway .
Pharmacokinetics
It’s known that this compound has been identified through structure-based pharmacophore design
Result of Action
The primary result of this compound’s action is the inhibition of the Shh signaling pathway . By binding to the Shh protein, this compound prevents the activation of the downstream Gli transcription factors . This inhibition can block the transcription of target genes regulated by these factors, thereby affecting cellular functions such as cell growth and differentiation .
Action Environment
It’s worth noting that this compound has shown efficacy in different environments, including cell lines, human primary keratinocytes, and a synthetic model of human skin .
Analyse Biochimique
Biochemical Properties
Robotnikinin interacts with the Sonic hedgehog (Shh) protein, a crucial component in many biochemical reactions. The Shh protein is essential for proper embryonic development and is involved in the regulation of the transcription of target genes .
Cellular Effects
This compound has a significant impact on cellular processes by blocking Shh signaling. This blockade influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves specific binding and blockade of the Shh signaling factor . This binding interaction inhibits the activation of the Shh pathway, leading to changes in gene expression .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La Robotnikinine peut être synthétisée par une série de réactions chimiques impliquant la formation d'une structure macrocyclique. La voie de synthèse implique généralement les étapes suivantes :
Formation du Macrocycle : La structure macrocyclique est formée par une série de réactions de cyclisation. Cela implique l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter la formation de la structure cyclique souhaitée.
Modifications des Groupes Fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir la structure finale de la Robotnikinine. .
Méthodes de Production Industrielle
La production industrielle de Robotnikinine implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :
Optimisation des Conditions de Réaction : Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour maximiser le rendement et la pureté.
Processus de Purification : Des techniques de purification avancées telles que la chromatographie et la cristallisation sont utilisées pour obtenir une Robotnikinine de haute pureté adaptée aux applications de recherche et thérapeutiques.
Analyse Des Réactions Chimiques
Types de Réactions
La Robotnikinine subit diverses réactions chimiques, notamment :
Oxydation : La Robotnikinine peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Les réactions de substitution impliquent le remplacement d'atomes ou de groupes spécifiques au sein de la molécule par d'autres atomes ou groupes
Réactifs et Conditions Courants
Agents Oxydants : Les agents oxydants courants utilisés dans les réactions avec la Robotnikinine comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents Réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés dans les réactions de réduction.
Réactifs de Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Robotnikinine avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter des activités et des propriétés biologiques différentes .
Applications de Recherche Scientifique
La Robotnikinine a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le Cancer : La Robotnikinine est utilisée pour étudier l'inhibition de la voie de signalisation Sonic Hedgehog, qui est impliquée dans divers cancers tels que le carcinome basocellulaire, le cancer du pancréas et le médulloblastome
Biologie du Développement : Le composé est utilisé pour étudier le rôle de la voie Sonic Hedgehog dans le développement embryonnaire et la mise en place des tissus.
Découverte de Médicaments : La Robotnikinine sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant la voie Sonic Hedgehog.
Études de Signalisation Cellulaire : Les chercheurs utilisent la Robotnikinine pour étudier les mécanismes moléculaires de la signalisation cellulaire et la régulation de l'expression génique.
Mécanisme d'Action
La Robotnikinine exerce ses effets en se liant directement à la protéine Sonic Hedgehog, inhibant ainsi son interaction avec le récepteur Patched. Cette inhibition empêche l'activation de la molécule de signalisation en aval Smoothened, conduisant finalement à la suppression de la transcription des gènes cibles médiée par Gli . Les cibles moléculaires et les voies impliquées comprennent la protéine Sonic Hedgehog, le récepteur Patched, Smoothened et les facteurs de transcription Gli .
Comparaison Avec Des Composés Similaires
Composés Similaires
Cyclopamine : Un alcaloïde naturel qui inhibe la voie Sonic Hedgehog en se liant à Smoothened.
SANT1 : Une petite molécule synthétique qui inhibe Smoothened.
GANT58 et GANT61 : Des petites molécules qui inhibent la voie Sonic Hedgehog en aval de Smoothened.
Unicité de la Robotnikinine
La Robotnikinine est unique dans son mécanisme d'action car elle cible directement la protéine Sonic Hedgehog, contrairement à d'autres inhibiteurs qui ciblent des composants en aval tels que Smoothened. Cette inhibition directe fournit une approche distincte pour moduler la voie de signalisation Sonic Hedgehog et offre des avantages potentiels dans les applications thérapeutiques .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSZZCLAHXSAE-BQIDRLATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


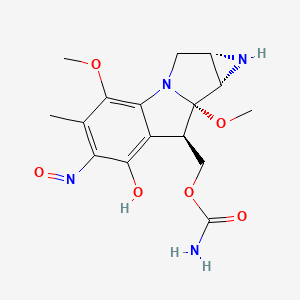
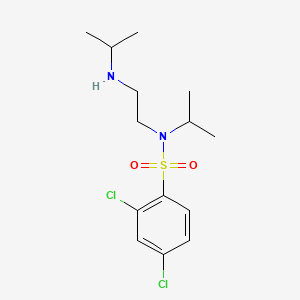
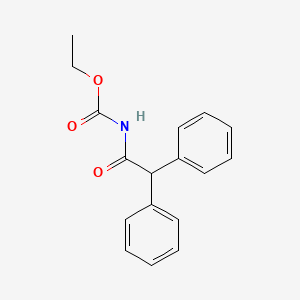
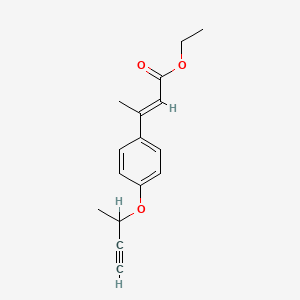

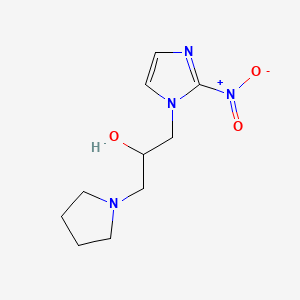
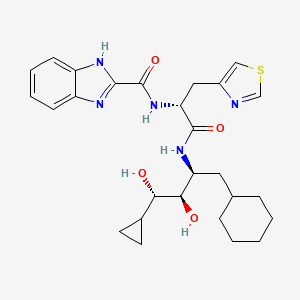

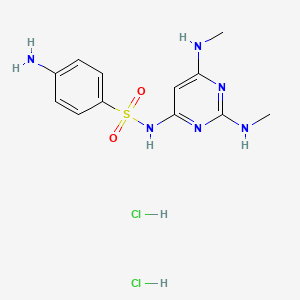
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

